molecular formula C8H5FN2O B1441906 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1020033-80-0

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1441906
M. Wt: 164.14 g/mol
InChI Key: MIBHEUGZMMVPGG-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O and a molecular weight of 164.14 .


Synthesis Analysis

The synthesis of fluoroimidazoles, including 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, has been a topic of interest in organic synthesis and pharmaceutical chemistry . The Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds, is one of the main methods for the production of these compounds . Other methods include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Molecular Structure Analysis

The InChI code for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5FN2O/c9-7-2-1-3-11-4-6 (5-12)10-8 (7)11/h1-5H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 164.14 .

Scientific Research Applications

Bioisosteric Replacement and GABA A Receptor Modulation

8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry, established through both in silico and traditional techniques, has been utilized in the synthesis of a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators (Humphries et al., 2006).

Synthesis and Application in Fluorescent Molecular Rotors

A variety of fluorescent molecular rotors (FMRs) were synthesized using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showcasing significant enhancements in emission intensity in viscous environments. These FMRs were studied for their viscosity sensing properties (Jadhav & Sekar, 2017).

Fluorescent Property in Biomarkers and Photochemical Sensors

3-Hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, derived from imidazo[1,2-a]pyridine, have been evaluated for their fluorescence emission. These compounds are significant as organic fluorophores, especially in applications like biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Application in Antimicrobial Activity

New 1,2,4-triazoles, synthesized from imidazo[1,2-a]pyridine derivatives, have been evaluated for their antimicrobial activities. These compounds demonstrate varying levels of effectiveness against different microbes, indicating potential applications in antimicrobial research (Bayrak et al., 2009).

Use in Insecticidal Compounds

Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized through catalyst-free aza-Diels-Alder reaction, have been evaluated for their insecticidal activities. The presence of a fluoro group in these compounds has been found to enhance their effectiveness against pests like pea aphids (Zhang et al., 2010).

Modifications in Polymer Chemistry

Chitosan, a natural biopolymer, has been modified using 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides. This modification leads to the introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the polymer, suggesting potential applications in advanced material science (Levov et al., 2011).

Safety And Hazards

The safety information for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBHEUGZMMVPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241523
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

1020033-80-0
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020033-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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